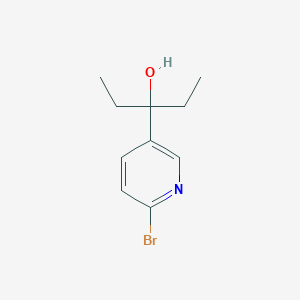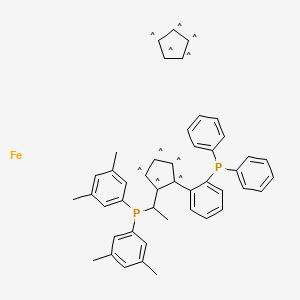
1,8-Naphthyridine-2,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-2,7-dicarboxylic Acid is a heterocyclic compound with the molecular formula C10H6N2O4. It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-2,7-dicarboxylic Acid can be synthesized through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere . This method yields the desired product in 62-88% efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCR) and metal-catalyzed synthesis are promising approaches for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridine-2,7-dicarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents like amines or electrophilic reagents like alkyl halides.
Major Products:
Oxidation: 2-amino-1,8-naphthyridine-7-carboxaldehyde.
Reduction: Reduced derivatives of the naphthyridine ring.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
1,8-Naphthyridine-2,7-dicarboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-2,7-dicarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit bacterial topoisomerase II by intercalating with DNA and forming hydrogen bonds with amino acid residues at the binding site . This interaction disrupts the DNA replication process, leading to antibacterial effects .
Comparison with Similar Compounds
1,8-Naphthyridine-2,7-dicarboxylic Acid can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activities and use in medicinal chemistry.
1,6-Naphthyridine: Explored for its potential as a ligand in coordination chemistry.
1,7-Naphthyridine: Investigated for its photochemical properties and applications in materials science.
Uniqueness: this compound stands out due to its dual carboxylic acid groups, which enhance its ability to form strong hydrogen bonds and coordinate with metal ions . This makes it particularly useful in the development of coordination complexes and as a building block for advanced materials .
Properties
Molecular Formula |
C10H6N2O4 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1,8-naphthyridine-2,7-dicarboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)6-3-1-5-2-4-7(10(15)16)12-8(5)11-6/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
QMLKMVUDVDYESY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)



![(4S)-4,9-Bis(acetyloxy)-10-[(acetyloxy)Methyl]-4-ethyl-1H-pyrano[3',4'](/img/structure/B12280846.png)

![4-chloro-1-{[1-(2-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12280862.png)


![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)




